5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a naphthoxy group, and an oxoindoline core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the oxoindoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the bromine atom is usually carried out via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). The naphthoxy group is then attached through etherification reactions, and the acetylhydrazidyl group is introduced via acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(1-naphthoyl)-1,3-benzoxazol-2(3H)-one
- 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Uniqueness
5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
5-Bromo-3-(2-(1-naphthoxy)acetylhydrazidyl)-2-oxoindoline is a synthetic compound with the molecular formula C20H14BrN3O3 and a molecular weight of 424.25 g/mol. This compound incorporates a bromine atom and a naphthoxyacetylhydrazide moiety, which contribute to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C20H14BrN3O3 |
Molecular Weight | 424.25 g/mol |
CAS Number | Not specified |
Synonyms | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics.
Anticancer Potential
Preliminary studies suggest that compounds in the oxindole family, including derivatives like this compound, may exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells, potentially mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxindole derivatives against common pathogens. The results indicated that certain derivatives demonstrated potent inhibitory effects, which could be extrapolated to predict the activity of this compound .
- Cytotoxicity Against Cancer Cells : In vitro studies on oxindole derivatives have shown cytotoxic effects on human cancer cell lines. For instance, a derivative similar to this compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Mechanistic Insights : Research has indicated that compounds with similar structures can activate specific apoptotic pathways, leading to increased caspase activity and subsequent cell death in tumor cells .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-13-8-9-16-15(10-13)19(20(26)22-16)24-23-18(25)11-27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,22,26H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYONIXHNJRMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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